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Compound of Interest

Compound Name: 10-Methyl-10-nonadecanol

Cat. No.: B15348873

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the tertiary
alcohol, 10-Methyl-10-nonadecanol (C20H420). Due to the limited availability of experimental
spectra in the public domain for this specific compound, this document presents computed
nuclear magnetic resonance (NMR) data. For comparative purposes and to provide a fuller
analytical context, experimental mass spectrometry (MS) and infrared (IR) data for the closely
related secondary alcohol, 10-nonadecanol (C19H400), are also included. This guide offers
detailed experimental protocols applicable to the spectroscopic analysis of long-chain alcohols
and a visual workflow of the analytical process.

Spectroscopic Data

The following tables summarize the available and analogous spectroscopic data for 10-Methyl-
10-nonadecanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for 10-Methyl-10-nonadecanol is not readily available in public
databases. The following 13C NMR data is based on a computed spectrum.

Table 1: Computed 3C NMR Spectroscopic Data for 10-Methyl-10-nonadecanol
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Atom Chemical Shift (ppm)
C10 (quaternary) Data not available
CHs (on C10) Data not available
CHz (adjacent to C10) Data not available
Other CH2 Data not available
Terminal CHs Data not available

Note: Specific chemical shifts from the computed spectrum are not publicly accessible. The

table structure is provided as a template for when experimental data becomes available.

1H NMR Spectroscopy

Experimental *H NMR data for 10-Methyl-10-nonadecanol is currently unavailable in the
public domain.

Mass Spectrometry (MS)

No experimental mass spectrum for 10-Methyl-10-nonadecanol was found. The following data
is for the analogous compound, 10-nonadecanol.

Table 2: Mass Spectrometry Data for 10-Nonadecanol

Technique Key Fragments (m/z)

Gas Chromatography-Mass Spectrometry (GC-
MS)

83, 55, 43

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.benchchem.com/product/b15348873?utm_src=pdf-body
https://www.benchchem.com/product/b15348873?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15348873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Data sourced from NIST and PubChem for 10-Nonadecanol.

Infrared (IR) Spectroscopy

No experimental IR spectrum for 10-Methyl-10-nonadecanol was found. The following data is
for the analogous compound, 10-nonadecanol.

Table 3: Infrared (IR) Spectroscopy Data for 10-Nonadecanol

Technique Key Absorptions (cm™1) Functional Group
Fourier-Transform Infrared

~3300 (broad) O-H stretch (alcohol)
(FTIR) Spectroscopy
~2900 (strong) C-H stretch (alkane)

Data sourced from NIST for 10-Nonadecanol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for the structural elucidation of 10-Methyl-10-

nonadecanol.

Methodology:
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e Sample Preparation: A sample of 10-Methyl-10-nonadecanol (typically 5-25 mg) is
dissolved in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is added as an internal standard (0O ppm).

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
e 'H NMR Acquisition:
o A standard one-pulse sequence is utilized.

o Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds,
and a relaxation delay of 1-5 seconds.

o The spectral width is set to cover the expected range of proton resonances (e.g., 0-12
ppm).

o Typically, 8 to 16 scans are acquired for a standard spectrum.
e 13C NMR Acquisition:
o A proton-decoupled pulse sequence is used to simplify the spectrum.

o Key parameters include a 30-45 degree pulse angle, a longer relaxation delay (e.g., 2-10
seconds) due to the longer relaxation times of quaternary carbons, and a spectral width of
0-220 ppm.

o Alarger number of scans (e.g., 1024 or more) is typically required to achieve a good
signal-to-noise ratio.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-
corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 10-Methyl-10-
nonadecanol.

Methodology:
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o Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas
Chromatography (GC-MS) for volatile compounds like long-chain alcohols.

o GC Conditions: A capillary column (e.g., DB-5ms) is used. The oven temperature is
programmed to ramp from a low initial temperature (e.g., 50°C) to a high final temperature
(e.g., 300°C) to ensure separation and elution of the analyte. Helium is used as the carrier
gas.

« lonization: Electron lonization (El) at 70 eV is a standard method for generating fragments
and creating a library-searchable mass spectrum.

e Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based
on their mass-to-charge ratio (m/z).

o Detection: An electron multiplier detects the ions.

o Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z.
The molecular ion peak (M*) and the fragmentation pattern are analyzed to confirm the
structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 10-Methyl-10-nonadecanol.
Methodology:
e Sample Preparation:

o Neat Liquid: If the sample is a liquid at room temperature, a thin film can be placed
between two salt plates (e.g., NaCl or KBr).

o Solid Film/Melt: If the sample is a solid, it can be melted and cast as a thin film on a salt
plate.

o KBr Pellet: A small amount of the solid sample is ground with dry potassium bromide (KBr)
powder and pressed into a thin, transparent pellet.

 Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
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» Data Acquisition: The sample is placed in the IR beam path. The spectrometer scans the
mid-infrared region (typically 4000-400 cm~1). A background spectrum (of air or the salt
plates) is recorded and subtracted from the sample spectrum.

o Data Analysis: The resulting IR spectrum is a plot of transmittance or absorbance versus
wavenumber (cm~1). The positions and shapes of the absorption bands are correlated with

specific functional groups (e.g., O-H, C-H, C-0).

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 10-Methyl-10-nonadecanol.
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Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Profile of 10-Methyl-10-nonadecanol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15348873#10-methyl-10-nonadecanol-
spectroscopic-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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